molecular formula C13H22O B14430070 6,10-Dimethylundeca-2,7-dien-4-one CAS No. 83323-83-5

6,10-Dimethylundeca-2,7-dien-4-one

Cat. No.: B14430070
CAS No.: 83323-83-5
M. Wt: 194.31 g/mol
InChI Key: JDEAGUWJAKYJFM-UHFFFAOYSA-N
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Description

6,10-Dimethylundeca-2,7-dien-4-one, also known as geranylacetone, is an organic compound with the molecular formula C₁₃H₂₂O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant floral odor and is used in various applications, including fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,10-Dimethylundeca-2,7-dien-4-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and subsequent decarboxylation to yield the desired product . Another method involves the transesterification of ethyl acetoacetate with linalool .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethylundeca-2,7-dien-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,10-Dimethylundeca-2,7-dien-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 6,10-Dimethylundeca-2,7-dien-4-one involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

6,10-Dimethylundeca-2,7-dien-4-one can be compared with other similar compounds, such as:

    Geraniol: Another monoterpenoid with a similar structure but different functional groups.

    Citral: A compound with a similar carbon skeleton but different double bond positions.

    Nerol: Similar to geraniol but with a different stereochemistry.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

83323-83-5

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

6,10-dimethylundeca-2,7-dien-4-one

InChI

InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-7,9,11-12H,8,10H2,1-4H3

InChI Key

JDEAGUWJAKYJFM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(C)C=CCC(C)C

Origin of Product

United States

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